Segphos

Ligand Design Asymmetric Catalysis Atropisomerism

Segphos (5,5′-Bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole) is a privileged chiral bisphosphine ligand with a unique bis(1,3‑benzodioxole) backbone, offering a narrower dihedral angle than BINAP for superior enantioselectivity. Catalyst efficiency up to S/L 275,000:1 enables lower loadings and reduced costs. Superior to BINAP and Difluorphos in challenging α‑arylation reactions (95% vs 36% ee). Available in both (R) and (S) enantiomers. Essential for synthesizing high-ee chiral APIs and fluorinated drug candidates where enantiopurity is critical.

Molecular Formula C38H28O4P2
Molecular Weight 610.6 g/mol
CAS No. 244261-66-3
Cat. No. B3422143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSegphos
CAS244261-66-3
Molecular FormulaC38H28O4P2
Molecular Weight610.6 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8
InChIInChI=1S/C38H28O4P2/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H,25-26H2
InChIKeyRZZDRSHFIVOQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Segphos (CAS 244261-66-3) Ligand Technical Profile and Procurement Overview


Segphos (5,5′-Bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole) is a chiral, atropisomeric biaryl bisphosphine ligand developed by Takasago International Corporation for use in asymmetric catalysis [1]. It is commercially available in both (R)- and (S)-enantiomeric forms, with a typical purity of ≥94% . The ligand belongs to a privileged class of chiral bisphosphines and is characterized by a bis(1,3‑benzodioxole) backbone, which distinguishes it from the earlier, widely used BINAP ligand family [1][2].

Why Generic Substitution of Segphos with Other Chiral Bisphosphines Fails


Generic substitution of Segphos with other chiral bisphosphine ligands like BINAP or Josiphos is not advisable due to fundamental structural and electronic differences that translate directly into divergent catalytic performance. The critical parameter is the ligand's dihedral angle: Segphos, with its bis(1,3‑benzodioxole) backbone, possesses a narrower dihedral angle than BINAP, which is based on a binaphthyl scaffold [1]. This geometric constraint was specifically designed to increase enantioselectivity and catalytic activity [1]. Consequently, a catalyst system optimized for one ligand will not reliably deliver the same yield or enantiomeric excess (ee) when another is substituted. As demonstrated in the quantitative evidence below, performance can vary dramatically, from a loss of enantioselectivity (e.g., 95% ee with DTBM-Segphos vs. 36% ee with BINAP [2]) to complete reaction failure, making the choice of ligand a non-trivial, critical decision in process chemistry.

Quantitative Evidence for Segphos Ligand Differentiation vs. Closest Analogs


Backbone Dihedral Angle: Structural Origin of Enhanced Enantioselectivity vs. BINAP

The primary structural differentiation of Segphos from its predecessor BINAP is its bis(1,3-benzodioxole) backbone, which was engineered to have a narrower dihedral angle. This structural feature was predicted to, and subsequently confirmed to, increase the enantioselectivity and activity of its metal complexes [1]. This design principle underpins the enhanced performance of the Segphos ligand family across numerous catalytic applications.

Ligand Design Asymmetric Catalysis Atropisomerism

Rh-Catalyzed Asymmetric Hydrogenation: Head-to-Head Enantioselectivity and Yield vs. BINAP

In a head-to-head comparison, the performance of (R)-Segphos and (R)-BINAP was evaluated in a rhodium-catalyzed asymmetric reaction. For substrate 1a, the (R)-Segphos-derived catalyst achieved a 97% enantiomeric excess (ee) with 35% yield, while the (R)-BINAP-derived catalyst provided a >99% ee with 54% yield [1]. For a different substrate (1b), (R)-Segphos delivered a >99% ee with 20% yield, while (R)-BINAP also gave a >99% ee but with a significantly higher 82% yield [1]. This data shows that while both ligands can achieve high ee, the reaction yields can differ substantially, and the optimal ligand is substrate-dependent.

Asymmetric Hydrogenation Rhodium Catalysis Pharmaceutical Synthesis

Pd-Catalyzed Asymmetric α-Arylation: Drastic Enantioselectivity Advantage for DTBM-Segphos vs. BINAP

During the optimization of a palladium-catalyzed asymmetric α-arylation reaction, a direct comparison of several chiral bisphosphine ligands was conducted under identical conditions (K3PO4 base) [1]. The (R)-DTBM-Segphos ligand provided the product in 16% yield with an outstanding 95% enantiomeric excess (ee). In stark contrast, the (R)-BINAP ligand yielded the product in a similar 36% yield but with a vastly inferior 36% ee [1].

Asymmetric Arylation Palladium Catalysis C-C Coupling

CuH-Catalyzed 1,4-Reduction of Cyclic Enones: Exceptional Turnover Numbers with DTBM-Segphos

In copper hydride (CuH)-catalyzed asymmetric 1,4-reductions of conjugated cyclic enones, the use of a DTBM-Segphos ligand led to a highly reactive catalytic system capable of achieving substrate-to-ligand (S/L) ratios up to 275,000:1 with high enantioselectivity [1]. This demonstrates exceptional catalyst efficiency and longevity.

Copper Hydride Catalysis Asymmetric Reduction Process Chemistry

Divergent Reactivity: Segphos Enables Unique α-Arylation Pathway Inaccessible to Difluorphos

In a study on the enantioselective α-arylation of α-fluoro ketones, two distinct ligand-dependent pathways were identified [1]. When using α-fluoroindanones as substrates, a palladium catalyst ligated with Segphos enabled the desired coupling reaction in high yield and enantioselectivity. Conversely, for the related α-fluorotetralones, the reaction required a different catalyst system based on the commercially available bisphosphine Difluorphos to achieve high yields and ee's [1]. This demonstrates that Segphos and Difluorphos are not interchangeable and exhibit orthogonal substrate specificities.

α-Arylation Palladium Catalysis Fluorinated Compounds

Optimal Research and Industrial Application Scenarios for Segphos (CAS 244261-66-3)


High-Value Pharmaceutical Intermediate Synthesis Requiring Maximal Enantiopurity

Based on the quantitative evidence in Section 3, Segphos and its derivatives (DM-Segphos, DTBM-Segphos) are the ligands of choice when the primary goal is achieving the highest possible enantiomeric excess (ee), even at the potential expense of yield. The 95% ee achieved with DTBM-Segphos compared to 36% with BINAP in an α-arylation reaction [1] makes it indispensable for synthesizing chiral active pharmaceutical ingredients (APIs) where the enantiopurity is critical for efficacy and safety.

Large-Scale Process Development for Cost-Effective Chiral Building Blocks

As demonstrated by the extraordinary substrate-to-ligand (S/L) ratio of up to 275,000:1 achieved in CuH-catalyzed reductions [1], DTBM-Segphos offers unparalleled catalyst efficiency. This directly translates to lower catalyst loading and reduced cost per batch. Industrial process chemists should prioritize Segphos-based systems when developing scalable, economical routes to chiral alcohols, enones, and other common building blocks used across the pharmaceutical and agrochemical sectors.

Specialized α-Arylation of α-Fluoroindanone Scaffolds

In the emerging field of enantioselective coupling for fluorinated drug candidates, ligand selection is reaction-specific. The evidence shows that Segphos is the uniquely effective ligand for the α-arylation of α-fluoroindanones, a class of substrates where the otherwise competent Difluorphos ligand is not effective [1]. Researchers and process chemists targeting this specific motif will find Segphos to be an essential, non-substitutable component of their catalytic toolkit.

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